Cas no 1401065-66-4 (4-Chloro-2-cyclopropylphenol)

4-Chloro-2-cyclopropylphenol 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-cyclopropylphenol
- 2-cyclopropyl-4-chlorophenol
- PQWPXQNBBFTKMB-UHFFFAOYSA-N
- 4-Chloro-2-cyclopropylphenol
-
- インチ: 1S/C9H9ClO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2
- InChIKey: PQWPXQNBBFTKMB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C1CC1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 20.2
- XLogP3: 3.3
4-Chloro-2-cyclopropylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM463994-1g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95%+ | 1g |
$1137 | 2023-02-18 | |
Enamine | EN300-1660920-1.0g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 1g |
$1057.0 | 2023-06-04 | |
Enamine | EN300-1660920-10.0g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 10g |
$4545.0 | 2023-06-04 | |
Enamine | EN300-1660920-5.0g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 5g |
$3065.0 | 2023-06-04 | |
Enamine | EN300-1660920-100mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95.0% | 100mg |
$366.0 | 2023-09-21 | |
A2B Chem LLC | AX27427-250mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 250mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AX27427-500mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 500mg |
$903.00 | 2024-04-20 | |
Enamine | EN300-1660920-2500mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95.0% | 2500mg |
$2071.0 | 2023-09-21 | |
Aaron | AR01DWPB-1g |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 1g |
$1479.00 | 2025-02-09 | |
A2B Chem LLC | AX27427-100mg |
4-chloro-2-cyclopropylphenol |
1401065-66-4 | 95% | 100mg |
$421.00 | 2024-04-20 |
4-Chloro-2-cyclopropylphenol 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
3. Caper tea
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-Chloro-2-cyclopropylphenolに関する追加情報
4-Chloro-2-cyclopropylphenol: A Comprehensive Overview
4-Chloro-2-cyclopropylphenol (CAS No. 1401065-66-4) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a phenolic group with a chlorinated cyclopropyl substituent. The combination of these functional groups imparts 4-Chloro-2-cyclopropylphenol with distinctive chemical and physical properties, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of 4-Chloro-2-cyclopropylphenol in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents. Researchers have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to combat bacterial and fungal infections has been validated in vitro and in vivo models, suggesting its potential as a novel therapeutic agent.
The synthesis of 4-Chloro-2-cyclopropylphenol involves a multi-step process that typically begins with the preparation of the cyclopropyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs while maintaining high yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the selectivity and scalability of this process.
In terms of chemical properties, 4-Chloro-2-cyclopropylphenol is known for its high stability under various conditions. Its phenolic group contributes to its ability to act as a hydrogen bond donor, while the chlorinated cyclopropyl substituent introduces electronic effects that influence its reactivity. These properties make it an ideal candidate for use in polymer chemistry, where it can serve as a building block for advanced materials with tailored mechanical and thermal properties.
One of the most promising applications of 4-Chloro-2-cyclopropylphenol lies in its role as an intermediate in the synthesis of more complex molecules. For example, it has been employed as a key precursor in the development of novel pesticides and herbicides. Recent research has demonstrated that derivatives of this compound exhibit enhanced bioactivity compared to traditional agrochemicals, offering a sustainable alternative for crop protection.
From an environmental perspective, 4-Chloro-2-cyclopropylphenol has been studied for its biodegradability and potential impact on ecosystems. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. However, further studies are required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, 4-Chloro-2-cyclopropylphenol is a compound with immense potential across multiple industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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